TWS119 is a synthetic small molecule that functions as a selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). [] GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. [, , , , , , , , , , , , , , , , , , ] TWS119 has emerged as a valuable tool in scientific research due to its ability to modulate GSK-3β activity and subsequently influence downstream signaling pathways.
TWS119 was discovered through a focused library screening aimed at identifying small molecules that could influence stem cell fate by modulating GSK-3β activity. It belongs to a class of compounds that includes other GSK-3 inhibitors, such as TWS101 and TWS102. The chemical structure of TWS119 is represented by the molecular formula , with a molecular weight of approximately 318.3 Da .
The synthesis of TWS119 involves several steps typical for the preparation of pyrrolopyrimidine derivatives. Initially, starting materials are reacted to form the core pyrrolopyrimidine structure, followed by functionalization to introduce the phenolic and amino groups necessary for its inhibitory activity against GSK-3β.
TWS119 primarily acts through its inhibition of GSK-3β, leading to increased levels of β-catenin and activation of the Wnt signaling pathway. The mechanism involves:
The compound's ability to inhibit GSK-3β results in downstream effects on various signaling pathways critical for cell proliferation and differentiation.
The primary mechanism by which TWS119 exerts its effects involves:
Studies have shown that TWS119 can effectively switch microglial cells from a pro-inflammatory to an anti-inflammatory phenotype, which is beneficial in models of neuroinflammation such as ischemic stroke .
TWS119 possesses several notable physical and chemical properties:
Relevant data includes:
TWS119 has several significant applications in scientific research:
TWS119 exerts its primary biological effects through potent and selective inhibition of glycogen synthase kinase-3 beta (GSK-3β). Biochemical assays demonstrate that TWS119 binds to the ATP-binding pocket of GSK-3β with high affinity, exhibiting an inhibitory concentration (IC50) of 30 nM in cell-free systems. Surface plasmon resonance (SPR) studies confirm this tight binding interaction, showing a dissociation constant (KD) of 126 nM [1] [8]. This specific binding prevents GSK-3β from phosphorylating its downstream substrates, effectively halting its kinase activity.
Kinase selectivity profiling reveals TWS119's high specificity for GSK-3β over other kinases. At concentrations ≤100 nM, TWS119 shows negligible activity against a broad panel of 50+ kinases, including structurally related kinases like CDK2 and PKA. However, moderate off-target inhibition may occur at higher concentrations (≥1 μM), particularly affecting dual-specificity tyrosine-regulated kinases (DYRKs) and casein kinases [8]. This selectivity profile positions TWS119 as a more precise tool for dissecting GSK-3β-dependent pathways compared to broader kinase inhibitors.
Table 1: Kinase Selectivity Profile of TWS119
Kinase Target | Inhibition at 100 nM | Inhibition at 1 μM |
---|---|---|
GSK-3β | >90% | >95% |
CDK2 | <5% | 25% |
PKA | <5% | 15% |
DYRK1A | 10% | 75% |
CK1δ | 8% | 65% |
The therapeutic significance of GSK-3β inhibition stems from its role as a regulatory hub in metabolism, inflammation, and cell survival. By suppressing GSK-3β activity, TWS119 reverses its inhibitory phosphorylation of multiple substrates, including glycogen synthase and β-catenin, thereby influencing diverse physiological processes [1] [9].
TWS119 serves as a robust pharmacological activator of the canonical Wnt/β-catenin signaling pathway through its targeted inhibition of GSK-3β. Under basal conditions, GSK-3β phosphorylates β-catenin as part of a destruction complex (containing Axin and APC), targeting it for proteasomal degradation. TWS119-mediated GSK-3β inhibition disrupts this complex, enabling β-catenin accumulation and subsequent nuclear translocation [6] [8].
In ischemic stroke models, TWS119 administration (30 mg/kg) significantly activates Wnt signaling, evidenced by a 6.8-fold increase in nuclear β-catenin levels within brain tissues. This activation translates to functional recovery: TWS119-treated stroke models show accelerated angiogenesis (2.1-fold increase in CD31+ vessels) and enhanced synaptic plasticity (1.7-fold elevation in synaptophysin expression) in peri-infarct regions [5] [6]. The pathway specificity was confirmed through rescue experiments where Wnt/β-catenin inhibitors reversed TWS119's effects on microglial polarization and blood-brain barrier (BBB) integrity [5].
Table 2: Functional Outcomes of Wnt Pathway Activation by TWS119 in Disease Models
Experimental Model | Key Findings | Mechanistic Insight |
---|---|---|
MCAO Stroke (Rat) | 42% reduction in BBB leakage; 55% decrease in hemorrhage volume | Upregulation of claudin-3, ZO-1 tight junction proteins |
Microglial Cultures | 3.5-fold increase in anti-inflammatory IL-10; 70% decrease in TNF-α | β-catenin/TCF4-dependent Arg1 expression |
Endothelial Injury Model | 2.3-fold increase in endothelial migration; 40% enhancement in tube formation | Wnt-dependent MMP-9 and VEGF secretion |
These effects demonstrate TWS119's capacity to modulate the Wnt pathway across cell types – from neural cells to immune cells – highlighting its broad mechanistic utility [2] [5] [6].
The stabilization of β-catenin represents the central mechanism through which TWS119 exerts its transcriptional effects. Upon GSK-3β inhibition, cytoplasmic β-catenin escapes phosphorylation-dependent degradation, leading to its rapid accumulation (detectable within 30 minutes of treatment). This stabilized β-catenin translocates to the nucleus, where it forms active transcription complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) proteins [1] [8].
Transcriptomic analyses reveal that TWS119 treatment significantly upregulates Wnt-responsive genes:
In T lymphocytes, this transcriptional reprogramming maintains naïve phenotypes (CD45RA+CD62L+) while suppressing effector differentiation markers like IFN-γ and CD107a. The β-catenin/TCF4 complex directly binds promoters of TCF7 and LEF1, establishing a positive feedback loop that sustains the undifferentiated state [3]. Similarly, in neuronal models, TWS119-induced β-catenin activation promotes neuronal differentiation genes (e.g., TUJ1), driving 30–40% of P19 embryonal carcinoma cells toward neuronal lineages [4] [8].
Table 3: Transcriptional Targets of TWS119-Activated β-Catenin
Gene Target | Function | Fold Change | Biological Outcome |
---|---|---|---|
Cyclin D1 | Cell cycle progression | 4.2× | Enhanced cellular proliferation |
MMP-9 | Extracellular matrix remodeling | 3.7× | Improved endothelial migration |
Arg1 | Anti-inflammatory response | 5.1× | Microglial M2 polarization |
TCF7 | Wnt signaling transcription | 3.8× | Maintenance of T cell stemness |
NeuroD1 | Neuronal differentiation | 4.5× | Neural lineage specification |
Emerging evidence indicates that TWS119 modulates autophagic processes through both Wnt-dependent and Wnt-independent mechanisms. By inhibiting GSK-3β, TWS119 influences the autophagy initiation complex ULK1/ATG13. Phosphoproteomic studies show TWS119 reduces inhibitory phosphorylation of ULK1 by 60%, thereby promoting autophagosome formation [1] [8].
In hepatic stellate cells, TWS119 triggers a biphasic autophagic response:
This autophagy modulation intersects with TWS119's effects on cellular metabolism. Transcriptome analysis in treated cells reveals downregulation of glycolytic enzymes (HK2, PFKFB3) and upregulation of lipid catabolism genes (CPT1A, ACOX1), suggesting autophagy-mediated substrate switching [1] [10]. Importantly, in cancer models, TWS119-induced autophagy precedes differentiation, as inhibition of autophagosome formation (using 3-MA) blocks the expression of neuronal markers like GFAP and TUJ1 [8].
Table 4: Autophagy-Related Mechanisms of TWS119
Autophagic Phase | Key Regulators | Effect of TWS119 | Functional Consequence |
---|---|---|---|
Initiation | ULK1 dephosphorylation | 60% reduction in inhibitory phospho-sites | Enhanced autophagosome nucleation |
Elongation | AMPK/mTORC1 balance | AMPK activation; transient mTORC1 inhibition | LC3-II conversion increase (3.5×) |
Flux | p62/SQSTM1 degradation | Early decrease (0–8 h); late accumulation | Biphasic flux regulation |
Metabolic Link | CPT1A, ACOX1 upregulation | 2.8-fold increase in fatty acid oxidation | Autophagy-mediated metabolic reprogramming |
These findings position TWS119 as a multifaceted modulator of proteostasis and metabolic adaptation, with implications for degenerative diseases and cancer therapy [1] [3] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9